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Abstract
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase

implicated in a diverse range of cellular processes, including transcriptional regulation, signal

transduction, and DNA damage response. Its dysregulation is frequently associated with the

pathogenesis of various diseases, notably cancer and cardiovascular conditions. This technical

guide provides a comprehensive overview of the enzymatic activity of SMYD2, its substrate

specificity, regulatory mechanisms, and its role in key signaling pathways. Detailed

experimental protocols for assessing SMYD2 activity and quantitative data on its substrates

and inhibitors are presented to facilitate further research and therapeutic development.

Introduction
SMYD2 belongs to the SMYD family of lysine methyltransferases, characterized by a catalytic

SET (Suppressor of variegation, Enhancer of Zeste, Trithorax) domain that is uniquely split by a

MYND (Myeloid-Nervy-DEAF1) domain.[1] This structural arrangement contributes to its

distinct substrate recognition and catalytic properties. SMYD2 primarily functions as a

monomethyltransferase, targeting both histone and a wide array of non-histone proteins.[2][3]

Its activity is crucial for normal development and cellular homeostasis, and its aberrant

expression or function is linked to numerous pathologies, making it a compelling target for

therapeutic intervention.[4][5]
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Structural and Catalytic Features
The crystal structure of SMYD2 reveals a bilobal architecture, with the active site situated in a

cleft between the N-terminal lobe (containing the SET and MYND domains) and the C-terminal

lobe (CTD).[6][7] The SET domain is responsible for binding the methyl donor, S-adenosyl-L-

methionine (SAM), while the surrounding domains, including the CTD, contribute to substrate

recognition and binding.[6][8] The MYND domain, a zinc-finger motif, primarily functions as a

protein-protein interaction module.[1][6]

The catalytic mechanism of SMYD2 involves the transfer of a methyl group from SAM to the ε-

amino group of a specific lysine residue on a substrate protein.[9] The substrate peptide binds

in a U-shaped conformation within a deep pocket at the interface of the catalytic and C-terminal

domains.[8] The specificity of SMYD2 is determined by the amino acid sequence surrounding

the target lysine.[3][10]

Substrate Specificity
SMYD2 exhibits broad substrate specificity, methylating both histone and a plethora of non-

histone proteins. This wide range of targets underscores its involvement in numerous cellular

functions.

Histone Substrates
Initially identified as a histone methyltransferase, SMYD2 targets several lysine residues on

histones, influencing chromatin structure and gene expression.[5][10]

Histone Site(s) of Methylation
Reported Function of
Methylation

H3 K4, K36 Transcriptional activation[5][11]

H4 K20 Transcriptional repression[7]

H2B - -

Non-Histone Substrates
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A growing list of non-histone proteins has been identified as SMYD2 substrates, revealing its

extensive role in regulating diverse cellular pathways.[1][3] The methylation of these proteins

can alter their stability, activity, and protein-protein interactions.
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Substrate Protein Site(s) of Methylation
Reported Function of
Methylation

p53 K370
Repression of transcriptional

activity and apoptosis[4][12]

Retinoblastoma (RB) K810, K860
Promotion of cell cycle

progression[4][13]

Estrogen Receptor α (ERα) K266
Repression of transactivation

activity[14][15]

Poly(ADP-ribose) polymerase

1 (PARP1)
K528

Enhancement of enzymatic

activity[16]

Heat Shock Protein 90

(HSP90)
K209, K615

Regulation of chaperone

activity and stability[12][14]

STAT3 -

Activation, leading to

increased cell proliferation and

survival[17]

p65 (NF-κB) -
Activation, promoting cell

proliferation and survival[17]

TRAF2 -
Promotion of NF-κB

signaling[18]

PTEN K313
Inhibition of tumor suppressor

activity[19]

MAPKAPK3 (MK3) -
Promotion of pancreatic cancer

growth[20]

BMPR2 Kinase Domain
Stimulation of BMP

signaling[21]

β-Catenin -
Activation of WNT

signaling[22]

Regulation of SMYD2 Activity
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The enzymatic activity of SMYD2 is tightly regulated through several mechanisms:

Autoinhibition: The C-terminal domain (CTD) of SMYD2 can adopt a "closed" conformation,

restricting access to the active site and thereby autoinhibiting its methyltransferase activity.[6]

Post-translational Modifications: The activity of SMYD2 itself can be regulated by post-

translational modifications, although this area requires further investigation.

Protein-Protein Interactions: Interaction with other proteins can modulate SMYD2 activity. For

instance, binding to the chaperone protein HSP90 enhances its methyltransferase activity

towards histone H3K4.[12][15]

SMYD2 in Signaling Pathways
SMYD2 is a key regulator in several critical signaling pathways, often with implications for

disease progression.

p53 Signaling Pathway
SMYD2-mediated methylation of p53 at lysine 370 represses its tumor suppressor function by

inhibiting its transcriptional activity.[4][12] This leads to decreased apoptosis and increased cell

survival, contributing to tumorigenesis.
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Caption: SMYD2-mediated methylation of p53 inhibits apoptosis.

NF-κB Signaling Pathway
SMYD2 can methylate and activate key components of the NF-κB pathway, including the p65

subunit and TRAF2.[17][18] This leads to the sustained activation of NF-κB signaling,
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promoting inflammation and cell survival, particularly in the context of inflammatory diseases

and cancer.[17][18]
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Caption: SMYD2 promotes NF-κB signaling.

SMYD2 Inhibitors
The role of SMYD2 in various diseases has spurred the development of small molecule

inhibitors. These compounds are valuable tools for elucidating the biological functions of

SMYD2 and hold therapeutic potential.[23][24]

Inhibitor IC50 Assay Type Cell-based Potency

AZ505 0.12 µM AlphaScreen/SPA
Reduces p53

K370me1 in cells[9]

LLY-507 31 nM (H4 peptide) Biochemical

IC50 = 0.6 µM (p53

K370me1 in U2OS

cells)[14]

BAY-598 - -

Inhibits p53

methylation in

HEK293T cells[9][25]

(R)-A-893 - -

More potent than

AZ505 in inhibiting

p53 methylation in

A549 cells[9]

EPZ033294 - Radiometric -[26]
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Experimental Protocols
In Vitro Methyltransferase Assay (Radiometric)
This protocol is adapted from methods described for assaying SMYD family

methyltransferases.[9]

Objective: To measure the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-

³H]-methionine ([³H]-SAM) to a peptide or protein substrate by SMYD2.

Materials:

Recombinant human SMYD2

Substrate peptide (e.g., p53 peptide residues 361-380) or full-length protein substrate

[³H]-SAM

Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT

Scintillation fluid

Microplate scintillation counter

Procedure:

Prepare a reaction mixture containing assay buffer, substrate, and recombinant SMYD2 in a

96-well plate.

Initiate the reaction by adding [³H]-SAM.

Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.

Add scintillation fluid to each well.
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Measure the incorporated radioactivity using a microplate scintillation counter.
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Caption: Workflow for a radiometric SMYD2 methyltransferase assay.

Cellular p53 Methylation Assay
This protocol is based on methods used to assess the effect of SMYD2 inhibitors on cellular

targets.[14]

Objective: To determine the level of p53 methylation at Lysine 370 in cells treated with a

SMYD2 inhibitor.

Materials:

Cell line (e.g., U2OS or HEK293)

Plasmids for transient transfection (e.g., FLAG-SMYD2 and FLAG-p53)

Transfection reagent

SMYD2 inhibitor (e.g., LLY-507)

Cell lysis buffer

Antibodies: anti-mono-methyl-p53 (Lys370), anti-p53, anti-FLAG, secondary antibodies

Western blotting reagents and equipment

Procedure:

Seed cells in a culture plate.

Co-transfect cells with FLAG-SMYD2 and FLAG-p53 expression vectors.

After 24 hours, treat the cells with varying concentrations of the SMYD2 inhibitor for a

specified duration (e.g., 15-24 hours).

Lyse the cells and quantify total protein concentration.

Perform Western blot analysis using antibodies against mono-methyl-p53 (Lys370), total

p53, and FLAG (to confirm expression of transfected proteins).
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Quantify band intensities to determine the relative level of p53 methylation.

Conclusion
SMYD2 is a multifaceted protein lysine methyltransferase with a diverse range of substrates,

playing crucial roles in cellular regulation and disease pathogenesis. Its involvement in key

signaling pathways, particularly those related to cancer and inflammation, positions it as a

significant target for therapeutic development. The information and protocols provided in this

guide are intended to serve as a valuable resource for researchers dedicated to unraveling the

complexities of SMYD2 biology and exploring its therapeutic potential. Further investigation into

its substrate repertoire, regulatory networks, and the development of more specific and potent

inhibitors will undoubtedly advance our understanding and ability to target SMYD2-driven

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using
SILAC-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and
Discovery of Novel Non-Histone Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Role of SMYD2 in gastrointestinal cancer progression (Review) - PMC
[pmc.ncbi.nlm.nih.gov]

5. Histone methyltransferase SMYD2: ubiquitous regulator of disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Crystal Structures of Histone and p53 Methyltransferase SmyD2 Reveal a Conformational
Flexibility of the Autoinhibitory C-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12423248?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/266672089_SMYD2_Structure_and_Function_A_Multispecificity_Protein_Lysine_Methyltransferase
https://pubmed.ncbi.nlm.nih.gov/26750096/
https://pubmed.ncbi.nlm.nih.gov/26750096/
https://pubmed.ncbi.nlm.nih.gov/31612581/
https://pubmed.ncbi.nlm.nih.gov/31612581/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12001312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12001312/
https://pubmed.ncbi.nlm.nih.gov/31370883/
https://pubmed.ncbi.nlm.nih.gov/31370883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3125274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3125274/
https://www.researchgate.net/figure/SMYD2-crystal-structure-The-structure-is-shown-in-surface-representation-A-and-ribbon_fig1_266672089
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor
Methylation - PMC [pmc.ncbi.nlm.nih.gov]

9. tandfonline.com [tandfonline.com]

10. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and
Discovery of Novel Non‐Histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]

11. The histone methyltransferase SMYD2 is a novel therapeutic target for the induction of
apoptosis in ovarian clear cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

12. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis -
PMC [pmc.ncbi.nlm.nih.gov]

13. SET/MYND Lysine Methyltransferases Regulate Gene Transcription and Protein Activity -
PMC [pmc.ncbi.nlm.nih.gov]

14. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase
SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

15. Regulation of estrogen receptor α by histone methyltransferase SMYD2-mediated protein
methylation - PMC [pmc.ncbi.nlm.nih.gov]

16. Overexpression of SMYD2 contributes to malignant outcome in gastric cancer - PMC
[pmc.ncbi.nlm.nih.gov]

17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

18. SMYD2-mediated TRAF2 methylation promotes the NF-κB signaling pathways in
inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Histone methyltransferase SMYD2: ubiquitous regulator of disease - PMC
[pmc.ncbi.nlm.nih.gov]

20. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes
pancreatic cancer – ScienceOpen [scienceopen.com]

21. The lysine methyltransferase SMYD2 methylates the kinase domain of type II receptor
BMPR2 and stimulates bone morphogenetic protein signaling - PubMed
[pubmed.ncbi.nlm.nih.gov]

22. Characterizing the Role of SMYD2 in Mammalian Embryogenesis—Future Directions -
PMC [pmc.ncbi.nlm.nih.gov]

23. What are SMYD2 inhibitors and how do they work? [synapse.patsnap.com]

24. Small-molecule inhibitors of lysine methyltransferases SMYD2 and SMYD3: current
trends. | Semantic Scholar [semanticscholar.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3207477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3207477/
https://www.tandfonline.com/doi/full/10.4155/fmc-2018-0380
https://pmc.ncbi.nlm.nih.gov/articles/PMC7003753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7003753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7471656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7471656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4157957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4157957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3924839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3924839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4447944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4447944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3808627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3808627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4453442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4453442/
https://mayoclinic.elsevierpure.com/en/publications/lysine-methyltransferase-smyd2-promotes-triple-negative-breast-ca/
https://pubmed.ncbi.nlm.nih.gov/34841684/
https://pubmed.ncbi.nlm.nih.gov/34841684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6670139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6670139/
https://www.scienceopen.com/document?vid=ab3a3b40-4fb7-4206-b5ec-a2cfd5d74c21
https://www.scienceopen.com/document?vid=ab3a3b40-4fb7-4206-b5ec-a2cfd5d74c21
https://pubmed.ncbi.nlm.nih.gov/28588028/
https://pubmed.ncbi.nlm.nih.gov/28588028/
https://pubmed.ncbi.nlm.nih.gov/28588028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7357037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7357037/
https://synapse.patsnap.com/article/what-are-smyd2-inhibitors-and-how-do-they-work
https://www.semanticscholar.org/paper/Small-molecule-inhibitors-of-lysine-SMYD2-and-Fabini-Manoni/f7c82de2aed911e8b255cf8c0437b0bc891ad29c
https://www.semanticscholar.org/paper/Small-molecule-inhibitors-of-lysine-SMYD2-and-Fabini-Manoni/f7c82de2aed911e8b255cf8c0437b0bc891ad29c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


25. SMYD2 Regulates Vascular Smooth Muscle Cell Phenotypic Switching and Intimal
Hyperplasia via Interaction with Myocardin - PMC [pmc.ncbi.nlm.nih.gov]

26. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and
SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Understanding the enzymatic activity of SMYD2].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12423248#understanding-the-enzymatic-activity-of-
smyd2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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